molecular formula C14H18N4O B11859342 3-Amino-N-cyclohexylimidazo[1,2-a]pyridine-2-carboxamide

3-Amino-N-cyclohexylimidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B11859342
M. Wt: 258.32 g/mol
InChI Key: JJEJKXQKANKVIZ-UHFFFAOYSA-N
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Description

3-Amino-N-cyclohexylimidazo[1,2-a]pyridine-2-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-cyclohexylimidazo[1,2-a]pyridine-2-carboxamide typically involves the cyclization of 2-aminopyridine with appropriate aldehydes or ketones. One common method includes the use of radical reactions for the direct functionalization of the imidazo[1,2-a]pyridine scaffold . Transition metal catalysis, metal-free oxidation, and photocatalysis strategies are often employed to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-cyclohexylimidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit enhanced biological activities and improved pharmacokinetic properties.

Scientific Research Applications

3-Amino-N-cyclohexylimidazo[1,2-a]pyridine-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-N-cyclohexylimidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as BACE1 and BuChE, which are involved in the pathogenesis of Alzheimer’s disease . The compound’s ability to bind to these targets and modulate their activity underlies its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-N-cyclohexylimidazo[1,2-a]pyridine-2-carboxamide stands out due to its specific substitution pattern, which imparts unique biological activities and pharmacokinetic properties

Properties

Molecular Formula

C14H18N4O

Molecular Weight

258.32 g/mol

IUPAC Name

3-amino-N-cyclohexylimidazo[1,2-a]pyridine-2-carboxamide

InChI

InChI=1S/C14H18N4O/c15-13-12(17-11-8-4-5-9-18(11)13)14(19)16-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7,15H2,(H,16,19)

InChI Key

JJEJKXQKANKVIZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C(N3C=CC=CC3=N2)N

Origin of Product

United States

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